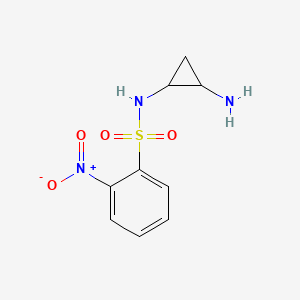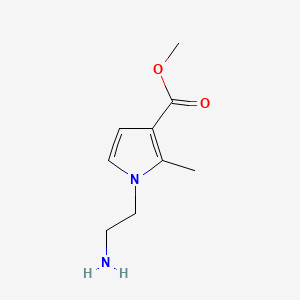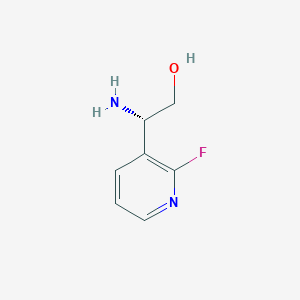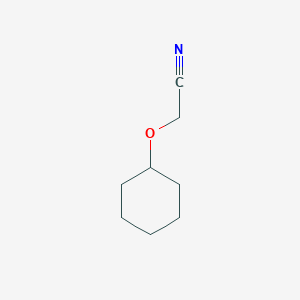
2-(Naphthalen-2-yl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Naphthalen-2-yl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a naphthalene ring attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties, making them valuable in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 2-(Naphthalen-2-yl)azetidine, can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines but has inherent challenges that require optimization of reaction conditions.
Industrial Production Methods: Industrial production of azetidines often involves ring-opening polymerization of aziridines and azetidines. This method allows for the production of polyamines with various structures and degrees of control . The process involves anionic and cationic polymerization mechanisms, which are tailored to achieve the desired polymer properties.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Naphthalen-2-yl)azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while substitution reactions can introduce various functional groups onto the azetidine ring.
Applications De Recherche Scientifique
2-(Naphthalen-2-yl)azetidine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Naphthalen-2-yl)azetidine involves several molecular targets and pathways:
Anti-inflammatory Effects: The compound modulates inflammation by upregulating antioxidant enzymes like superoxide dismutase and catalase, and downregulating pro-inflammatory mediators such as inducible nitric oxide synthase.
Neuroprotection: It exerts neuroprotective effects by inhibiting apoptotic pathways, reducing oxidative stress, and improving mitochondrial function.
Comparaison Avec Des Composés Similaires
3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride: Known for its neuroprotective and anti-inflammatory properties.
Azetidine-2-carboxylic acid: A naturally occurring analogue found in sugar beets, used in peptide synthesis.
Uniqueness: 2-(Naphthalen-2-yl)azetidine is unique due to its specific structural features and the presence of the naphthalene ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C13H13N |
|---|---|
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
2-naphthalen-2-ylazetidine |
InChI |
InChI=1S/C13H13N/c1-2-4-11-9-12(13-7-8-14-13)6-5-10(11)3-1/h1-6,9,13-14H,7-8H2 |
Clé InChI |
STRXFGZCFATVFO-UHFFFAOYSA-N |
SMILES canonique |
C1CNC1C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B13620097.png)






![(E)-3-(Imidazo[1,2-a]pyridin-2-yl)acrylic acid](/img/structure/B13620116.png)


![2-(Oxan-4-yl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13620142.png)


